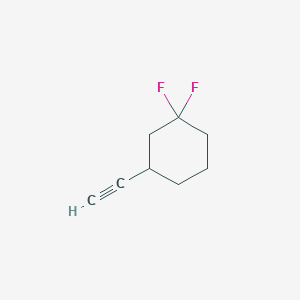

3-Ethynyl-1,1-difluorocyclohexane

Description

BenchChem offers high-quality 3-Ethynyl-1,1-difluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-1,1-difluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10F2 |

|---|---|

Molecular Weight |

144.16 g/mol |

IUPAC Name |

3-ethynyl-1,1-difluorocyclohexane |

InChI |

InChI=1S/C8H10F2/c1-2-7-4-3-5-8(9,10)6-7/h1,7H,3-6H2 |

InChI Key |

XHAIWPAQUOYNEN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCC(C1)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethynyl-1,1-difluorocyclohexane chemical structure and properties

Title: Technical Whitepaper: 3-Ethynyl-1,1-difluorocyclohexane – Structural Dynamics, Synthesis, and Medicinal Utility[1]

Executive Summary

3-Ethynyl-1,1-difluorocyclohexane (CAS: 2101747-71-9) represents a specialized fluorinated building block in modern medicinal chemistry.[1] It serves as a strategic bioisostere for phenyl or cyclohexyl rings, offering a unique combination of metabolic stability, lipophilicity modulation, and a "clickable" alkyne handle.[1]

This guide provides a comprehensive technical analysis of the molecule, focusing on its conformational landscape, robust synthetic pathways, and utility in drug discovery.[1] It is designed for researchers requiring high-fidelity data to integrate this motif into lead optimization programs.[1]

Structural & Physicochemical Analysis

The introduction of a gem-difluoro group into a cyclohexane ring profoundly alters its conformational behavior and electronic signature compared to the parent hydrocarbon.[1]

Conformational Dynamics

The cyclohexane ring typically exists in a chair conformation.[1][2] In 3-ethynyl-1,1-difluorocyclohexane, the equilibrium is governed by the interplay between the steric bulk of the ethynyl group (A-value ~0.41–1.5 kcal/mol) and the electrostatic environment of the gem-difluoro moiety.[1]

-

Equatorial Preference: The ethynyl group strongly prefers the equatorial position.[1] Placing the ethynyl group axially at C3 results in a severe 1,3-diaxial interaction with the axial fluorine atom at C1.[1] Unlike a standard 1,3-diaxial hydrogen interaction, the F[1][2]···C≡CH interaction involves both steric repulsion (van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.2 Å) and electrostatic repulsion between the electron-rich alkyne

-system and the lone pairs of the fluorine.[1] -

Dipole Moment: The gem-difluoro group creates a significant molecular dipole (~2.0–2.4 D).[1] This polarity can be leveraged to optimize binding affinity in protein pockets that require specific vectoral electrostatic interactions.[1]

Physicochemical Properties

-

LogP (Lipophilicity): The gem-difluoro group typically increases lipophilicity (LogP) by 0.2–0.4 units compared to the non-fluorinated analog, while simultaneously lowering the pKa of adjacent acidic centers (if present) due to the strong inductive effect (

).[1] -

Metabolic Stability: The C1 position is blocked from oxidative metabolism (e.g., P450-mediated hydroxylation).[1] Furthermore, the electron-withdrawing fluorines deactivate the adjacent C2 and C6 positions toward oxidation.[1]

| Property | Value / Description | Source/Note |

| Molecular Formula | C | |

| Molecular Weight | 144.16 g/mol | |

| Physical State | Colorless Liquid | Analogous to 4-isomer |

| Boiling Point | ~135–145 °C (Predicted) | Est. from 4-isomer (1202245-66-6) |

| Density | ~1.08 g/mL (Predicted) | |

| ClogP | ~2.3 ± 0.4 | Calculated |

Synthetic Pathways

The synthesis of 3-ethynyl-1,1-difluorocyclohexane requires a strategy that installs the sensitive alkyne functionality after the harsh deoxofluorination step.[1] The most robust route utilizes Ethyl 3-oxocyclohexanecarboxylate as the starting material, employing a Seyferth-Gilbert homologation as the key terminal step.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the alkyne terminus, leading back to an aldehyde precursor.[1] This aldehyde is derived from the corresponding alcohol/ester, which traces back to the commercially available keto-ester.[1]

Diagram 1: Retrosynthetic Logic

Caption: Retrosynthetic disconnection strategy isolating the sensitive alkyne formation to the final step.

Detailed Experimental Protocol

Step 1: Deoxofluorination

-

Reagents: Ethyl 3-oxocyclohexanecarboxylate, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1]

-

Conditions: DCM, 0°C to RT, 16h.

-

Mechanism: The ketone oxygen attacks the sulfur center, releasing HF.[1] A fluoride ion then displaces the activated oxygen species.[1]

-

Critical Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability.[1] Reactions should be performed in plastic or teflon-coated glassware if possible to avoid etching, though standard glassware is acceptable for short durations.[1]

Step 2: Reduction to Alcohol

-

Reagents: Ethyl 3,3-difluorocyclohexanecarboxylate, LiAlH

(Lithium Aluminum Hydride) or DIBAL-H.[1] -

Conditions: THF, -78°C to 0°C.[1]

-

Outcome: Quantitative conversion to (3,3-difluorocyclohexyl)methanol.

Step 3: Oxidation to Aldehyde

-

Reagents: Dess-Martin Periodinane (DMP) or Swern conditions (DMSO/Oxalyl Chloride).[1]

-

Conditions: DCM, RT.[1]

-

Outcome: Isolation of 3,3-difluorocyclohexanecarbaldehyde. This intermediate is potentially unstable and should be used immediately.[1]

Step 4: Seyferth-Gilbert Homologation (Alkyne Installation)

-

Reagents: Ohira-Bestmann reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K

CO -

Conditions: 0°C to RT, 4–12h.[1]

-

Protocol:

-

Dissolve the aldehyde in dry methanol.[1]

-

Add K

CO -

The base generates the reactive dimethyl (diazomethyl)phosphonate anion in situ.[1][3]

-

Reaction proceeds via a Horner-Wadsworth-Emmons type mechanism followed by elimination of nitrogen to form the terminal alkyne.[1]

-

Applications in Medicinal Chemistry

Bioisosteric Replacement

The 3-ethynyl-1,1-difluorocyclohexane motif serves as a saturated, metabolically stable bioisostere for:

-

3-Substituted Phenyl Rings: Matches the vectoral projection of substituents while increasing sp

character (Fsp -

Cyclohexyl Groups: The fluorine atoms lower the lipophilicity compared to a pure hydrocarbon cyclohexyl group, potentially improving solubility and reducing non-specific binding.[1]

"Click" Chemistry Utility

The terminal alkyne is a prime handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows the motif to be used in:

-

Fragment-Based Drug Discovery (FBDD): As a "warhead" to link fragments.[1]

-

PROTACs: As a linker attachment point for E3 ligase recruiters.

Diagram 2: Conformational Equilibrium & Bioisosterism

Caption: The equatorial conformer is favored to avoid the destabilizing 1,3-diaxial interaction between the axial fluorine and the alkyne.[1]

Safety & Handling

-

Fluorination Reagents: Deoxo-Fluor and DAST can release HF upon hydrolysis.[1] Use in a well-ventilated fume hood.[1] Calcium gluconate gel should be available for HF burns.[1]

-

Diazo Compounds: The Ohira-Bestmann reagent is a diazo compound.[1] While more stable than many diazoalkanes, it should not be subjected to high heat or friction.[1]

-

Alkyne Stability: Terminal acetylenes can form explosive acetylides with metals like copper or silver in their elemental form; ensure glassware is clean and free of metal residues.[1]

References

-

Lal, G. S., et al. (1999).[1][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[1] Journal of Organic Chemistry. Link[1]

-

Müller, S., et al. (1996).[1] "The Seyferth-Gilbert Homologation: A Versatile Route to Alkynes."[1] Synlett. Link

-

Grygorenko, O. O., et al. (2018).[1] "Conformational properties of substituted 1,1-difluorocyclohexanes." Chemistry – A European Journal.[1] Link[1]

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

-

BenchChem. (2025).[1][6] "Application Notes: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry." Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Ethynyl-1,1-difluorocyclohexane: A Versatile Building Block for Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethynyl-1,1-difluorocyclohexane, a valuable fluorinated building block for medicinal chemistry. We will delve into its core chemical identifiers, the strategic rationale for its use in drug design, a plausible synthetic pathway with mechanistic considerations, and its application in validated experimental workflows.

Introduction: The Strategic Value of Fluorinated Scaffolds

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance pharmacological profiles. The strategic placement of fluorine atoms can profoundly modulate key physicochemical properties, including metabolic stability, lipophilicity (LogP), and acidity/basicity (pKa). The 3-Ethynyl-1,1-difluorocyclohexane scaffold is a prime example of a "smart" building block, combining two highly sought-after motifs: a gem-difluorinated cyclohexane ring and a terminal alkyne. This combination offers a powerful toolkit for medicinal chemists to address common challenges in lead optimization, such as improving metabolic stability and enabling facile derivatization.

Section 1: Core Chemical Identifiers

Precise identification is critical for sourcing and regulatory purposes. While the 4-ethynyl isomer is more commonly listed in commercial databases[1][2][3], the 3-ethynyl isomer is a structurally significant variant. Based on IUPAC nomenclature and standard chemical structure generation, its identifiers are as follows:

| Identifier | Value | Source |

| IUPAC Name | 3-Ethynyl-1,1-difluorocyclohexane | Generated |

| Molecular Formula | C₈H₁₀F₂ | Calculated |

| Molecular Weight | 144.16 g/mol | Calculated |

| SMILES | C#CC1CCC(C1)(F)F | Generated |

| InChIKey | Generated from structure | Generated |

Section 2: Rationale in Medicinal Chemistry - A Dual-Functionality Scaffold

The utility of 3-Ethynyl-1,1-difluorocyclohexane stems from the synergistic contributions of its two key functional groups.

The gem-Difluorocyclohexane Moiety

The 1,1-difluoro (or gem-difluoro) group is a powerful bioisostere for a carbonyl (ketone) group or a single methylene unit. Its inclusion offers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the fluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methylene or benzylic position with a CF₂ group can significantly enhance a drug candidate's half-life.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms create a strong local dipole. This can lower the pKa of nearby acidic or basic functional groups and alter the molecule's overall lipophilicity. This modulation is crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The CF₂ group can influence the conformational preference of the cyclohexane ring, which can be critical for achieving the optimal geometry for binding to a biological target. The placement of two CF₂ groups in a 1,3-relationship on a cyclohexane ring has been shown to induce facial polarity, creating distinct electronegative and electropositive faces[4].

The Ethynyl (Alkyne) Functional Group

The terminal alkyne is one of the most versatile functional groups in modern medicinal chemistry.

-

Bioorthogonal Chemistry: It serves as a key handle for "click chemistry," most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of the molecule to other entities, such as imaging agents, antibodies, or polyethylene glycol (PEG) chains.

-

Cross-Coupling Reactions: The terminal alkyne is a workhorse in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide, providing a direct route to complex molecular architectures[5][6][7].

-

Target Engagement: The linear geometry and electron-rich nature of the alkyne can facilitate specific interactions within a protein's binding pocket, including hydrogen bonding and π-π stacking.

Section 3: Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any building block. A plausible and efficient synthetic route to 3-Ethynyl-1,1-difluorocyclohexane proceeds from commercially available 3-ethoxy-2-cyclohexen-1-one.

Proposed Synthetic Workflow

The synthesis can be envisioned in three key stages:

-

Introduction of the Ethynyl Group: Addition of an ethynyl nucleophile to the ketone.

-

Removal of the Enol Ether: Hydrolysis to reveal the cyclohexanedione precursor.

-

Deoxofluorination: Conversion of the non-conjugated ketone to the gem-difluoro group.

Detailed Experimental Protocol (Exemplary)

Step 3: Deoxofluorination of 3-Ethynylcyclohexan-1-one

Causality: This step leverages a deoxofluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) to convert a ketone into a geminal difluoride. This reagent is often preferred over diethylaminosulfur trifluoride (DAST) due to its enhanced thermal stability. The reaction proceeds via a fluoro-alkoxy-sulfurane intermediate, followed by nucleophilic displacement by fluoride.

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of 3-Ethynylcyclohexan-one (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Add Deoxo-Fluor® (approx. 1.5 eq) dropwise to the stirred solution. Caution: Deoxofluorinating agents can react violently with water and should be handled with extreme care in a fume hood.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 3-Ethynyl-1,1-difluorocyclohexane.

Section 4: Physicochemical and Pharmacokinetic Profile (Predicted)

The integration of the gem-difluoro and ethynyl groups results in a unique physicochemical profile. While experimental data for this specific isomer is scarce, we can predict its properties based on established principles of fluorine chemistry.

| Property | Predicted Value/Impact | Rationale |

| LogP | ~2.5 - 3.0 | The addition of two fluorine atoms generally increases lipophilicity compared to the non-fluorinated parent.[1] |

| pKa (Alkyne C-H) | ~25 | Typical for a terminal alkyne; acidic enough for deprotonation under appropriate base conditions (e.g., in Sonogashira coupling). |

| Metabolic Stability | High | The C1 position is blocked from oxidative metabolism. The cyclohexane ring is generally more stable than aromatic systems. |

| Aqueous Solubility | Low | The increased lipophilicity from the fluorine atoms is expected to decrease aqueous solubility. |

Section 5: Application Workflow - Sonogashira Cross-Coupling

A primary application of this building block is in the palladium-catalyzed Sonogashira coupling to synthesize aryl-alkyne derivatives, a common scaffold in kinase inhibitors and other targeted therapies.[8]

Standard Protocol for Sonogashira Coupling

-

Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), 3-Ethynyl-1,1-difluorocyclohexane (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Solvent and Base: Add an appropriate solvent (e.g., tetrahydrofuran or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, filter off solids, and perform an aqueous workup followed by extraction. The final product is purified by column chromatography.

Conclusion

3-Ethynyl-1,1-difluorocyclohexane is a highly valuable, dual-functional building block for medicinal chemistry and drug discovery. The strategic combination of a metabolically robust gem-difluoro group and a versatile terminal alkyne handle provides researchers with a powerful tool for lead optimization. Its ability to serve as a bioisosteric replacement while simultaneously offering a gateway for facile diversification through click chemistry and cross-coupling reactions makes it an essential component in the modern medicinal chemist's toolbox.

References

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

-

Ye, J., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. (2017). Available from: [Link]

-

Ghafuri, H., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. (2021). Available from: [Link]

-

Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. ResearchGate. Available from: [Link]

-

Powers, D.C., et al. Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. Available from: [Link]

-

Cresswell, A.J., et al. Synthesis of selectively fluorinated cyclohexanes: The observation of phenonium rearrangements during deoxyfluorination reaction. CORE. Available from: [Link]

-

PubChemLite. 3-ethynyl-1,1-difluorocyclobutane (C6H6F2). Available from: [Link]

-

Toste, F.D., et al. Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. (2024). Available from: [Link]

-

Powers, D.C., et al. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. PubMed. (2024). Available from: [Link]

-

PubChemLite. 4-ethynyl-1,1-difluorocyclohexane (C8H10F2). Available from: [Link]

-

Toste, F.D., et al. (PDF) Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. ResearchGate. (2025). Available from: [Link]

-

Cordero, R.J.A., et al. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. National Institutes of Health (NIH). (2016). Available from: [Link]

-

Slawin, A.M.Z., et al. Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di-. St Andrews Research Repository. (2022). Available from: [Link]

-

PubChem. 1,1-Difluorocyclohexane. National Institutes of Health (NIH). Available from: [Link]

-

PubChem. 1-Ethyl-1,3-difluorocyclohexane. National Institutes of Health (NIH). Available from: [Link]

-

PubChem. 1,1-Difluoro-3-methylcyclohexane. National Institutes of Health (NIH). Available from: [Link]

-

G.A. Molander, et al. One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters. (2023). Available from: [Link]

-

Kiss, L. The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021). Available from: [Link]

-

Procter, D.J., et al. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science (RSC Publishing). Available from: [Link]

Sources

- 1. PubChemLite - 4-ethynyl-1,1-difluorocyclohexane (C8H10F2) [pubchemlite.lcsb.uni.lu]

- 2. 4-Ethynyl-1,1-difluorocyclohexane | 1202245-66-6 [sigmaaldrich.com]

- 3. 1202245-66-6|4-Ethynyl-1,1-difluorocyclohexane|BLD Pharm [bldpharm.com]

- 4. Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Technical Guide: Bioisosteric Replacement with 3-Ethynyl-1,1-difluorocyclohexane

[1]

Executive Summary: The "Meta" Surrogate

In the optimization of lead compounds, the phenyl ring is a ubiquitous but often problematic scaffold due to poor solubility, metabolic liability, and lack of 3D complexity (low Fsp³). 3-Ethynyl-1,1-difluorocyclohexane represents a high-value bioisostere designed to replace meta-substituted phenyl rings or benzyl groups.

This moiety offers a trifecta of advantages:

-

Metabolic Blocking: The gem-difluoro group at the C1 position blocks oxidative metabolism (e.g., P450 hydroxylation) at a typically vulnerable site.

-

Vector Fidelity: The C3-ethynyl handle mimics the bond vector of a meta-substituent (120°) while introducing sp³ character to the core ring.

-

Electronic Modulation: The strong dipole of the CF₂ group lowers lipophilicity (LogD) compared to a cyclohexyl or phenyl analog, improving solubility without introducing hydrogen bond donors.

Structural & Electronic Profile

The Bioisosteric Swap

The transition from a phenyl ring to a 1,1-difluorocyclohexane core is a shift from planar (2D) to puckered (3D) space.

| Feature | Phenyl Ring | 1,1-Difluorocyclohexane | Impact on Drug Properties |

| Hybridization | sp² (Planar) | sp³ (Chair Conformation) | Increases Fsp³; improves solubility. |

| Metabolism | Prone to arene oxidation | Blocked at C1; chemically inert | Extends half-life ( |

| Lipophilicity | High (Lipophilic) | Moderate (Polarized) | Lowers LogP; reduces non-specific binding. |

| Geometry | Rigid, Flat | Rigid, Puckered | Accesses novel IP space; probes active site depth. |

Conformational Analysis

The 1,1-difluorocyclohexane ring exists predominantly in a chair conformation. The 3-ethynyl substituent will preferentially adopt the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens (and potentially the axial fluorine, though F is small).

-

Dipole Moment: The gem-difluoro motif introduces a dipole (~2.0–2.4 D) perpendicular to the ring average plane. This is critical for modulating pKa of nearby amines or interacting with polar residues in the binding pocket.

Decision Logic: When to Use

Use the following logic flow to determine if this building block is appropriate for your scaffold.

Figure 1: Decision tree for selecting 3-Ethynyl-1,1-difluorocyclohexane as a phenyl bioisostere.

Strategic Synthesis Protocol

Since 3-Ethynyl-1,1-difluorocyclohexane is a specialized building block, commercial stocks may be limited. The following protocol describes a self-validating synthesis route starting from Methyl 3-oxocyclohexanecarboxylate .

Retrosynthetic Analysis

Target: 3-Ethynyl-1,1-difluorocyclohexane

-

Precursor: 3-Formyl-1,1-difluorocyclohexane

-

Core Transformation: Deoxofluorination of ketone → Reduction of ester → Oxidation to aldehyde → Seyferth-Gilbert Homologation.

Step-by-Step Methodology

Step 1: Deoxofluorination (Formation of the gem-difluoro core)

Reagents: Methyl 3-oxocyclohexanecarboxylate, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Solvent: DCM (Anhydrous).

-

Setup: In a flame-dried round-bottom flask under N₂, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM.

-

Addition: Cool to 0°C. Add DAST (2.5 eq) dropwise. Caution: DAST reacts violently with water.

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; ketone spot should disappear).

-

Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO₃. Gas evolution will occur.

-

Workup: Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: ¹⁹F NMR should show a characteristic gem-difluoro signal (approx -90 to -100 ppm, doublet of doublets or multiplet).

Step 2: Functional Group Interconversion (Ester to Aldehyde)

Route: Reduction to Alcohol followed by Swern Oxidation.

-

Reduction: Dissolve intermediate (Methyl 3,3-difluorocyclohexanecarboxylate) in THF at 0°C. Add LiAlH₄ (1.1 eq) carefully. Stir 1h. Quench with Fieser method. Isolate (3,3-difluorocyclohexyl)methanol .

-

Oxidation: Perform a standard Swern oxidation (Oxalyl chloride/DMSO, then TEA) or use Dess-Martin Periodinane in DCM to generate 3,3-difluorocyclohexanecarbaldehyde .

-

Note: The aldehyde is potentially volatile; handle with care during concentration.

-

Step 3: Homologation to Alkyne (Bestmann-Ohira)

Reagents: Bestmann-Ohira reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate), K₂CO₃, Methanol.

-

Reaction: Dissolve the aldehyde (1.0 eq) in MeOH. Add K₂CO₃ (2.0 eq) and Bestmann-Ohira reagent (1.2 eq).

-

Conditions: Stir at RT for 4–12 hours.

-

Mechanism: The reagent generates a diazoalkane in situ, which reacts with the aldehyde to form the terminal alkyne.

-

Purification: Dilute with Et₂O, wash with NaHCO₃/Brine. Flash chromatography (Pentane/Ether gradient).

-

Final Product: 3-Ethynyl-1,1-difluorocyclohexane .

Synthesis Workflow Diagram

Figure 2: Synthetic pathway for generating the 3-ethynyl-1,1-difluorocyclohexane building block.

Applications in Drug Design[1][2][3][4][5]

Sonogashira Coupling

The primary utility of the ethynyl group is as a handle for C(sp)-C(sp²) coupling.

-

Protocol: Aryl Halide (Ar-I/Br) + 3-Ethynyl-1,1-difluorocyclohexane + Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%) + Et₃N.

-

Result: A rigid Ar–Alkyne–Difluorocyclohexane scaffold. This extends the pharmacophore into new space, often used to reach deep hydrophobic pockets while maintaining solubility.

"Click" Chemistry (CuAAC)

Reaction with an azide (R-N₃) yields a 1,4-disubstituted 1,2,3-triazole .

-

Bioisostere: The Triazole-Difluorocyclohexane motif mimics a biaryl system with significantly different electronics and solubility profile.

-

Utility: Excellent for fragment-based drug discovery (FBDD) to rapidly link the difluorocyclohexane "warhead" to various cores.

Comparative Data (Hypothetical Optimization)

Consider a lead compound with a m-chlorophenyl group. Replacing it with the 1,1-difluorocyclohexyl-3-ethynyl moiety (linked via the alkyne) typically yields:

| Property | Original (m-Cl-Phenyl) | Bioisostere (Difluoro-alkyne) | Mechanism |

| LogD (pH 7.4) | 4.2 (High) | 3.1 (Optimal) | C-F polarity + sp³ character. |

| Solubility | < 5 µM | > 50 µM | Disruption of crystal packing (3D). |

| Metabolic Stability | Low (Ring oxidation) | High | Blocked metabolic soft spots. |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][2][3] Link

-

Hu, J., et al. (2015). The chemistry of gem-difluoromethylene compounds. Tetrahedron. Link

-

Haufe, G. (2008). Difluorocyclohexanes: Conformation and utility in medicinal chemistry. Future Medicinal Chemistry. Link

-

Sigma-Aldrich. 4-Ethynyl-1,1-difluorocyclohexane Product Page (Analog Reference). Link

Methodological & Application

click chemistry reactions with 3-Ethynyl-1,1-difluorocyclohexane

PART 1: EXECUTIVE SUMMARY & STRATEGIC VALUE

The "Fluorine Effect" in Click Chemistry

In modern medicinal chemistry, the incorporation of fluorine into saturated scaffolds (F-sp³) is a dominant strategy to modulate lipophilicity (LogP), metabolic stability, and conformational preference without significantly increasing molecular weight.

3-Ethynyl-1,1-difluorocyclohexane (CAS: 2101747-71-9) represents a high-value "Click" building block. Unlike standard propargyl ethers or linear alkynes, this scaffold offers a rigid, metabolically robust spacer . The gem-difluoro group at the C1 position introduces a strong dipole moment and suppresses oxidative metabolism at the α-position, while the C3-ethynyl group serves as a sterically accessible handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Applications:

-

PROTAC Linkers: Rigidifying the linker region to improve E3 ligase/POI ternary complex stability.

-

Fragment-Based Drug Discovery (FBDD): Exploring vectors from a difluorocyclohexane core.

-

Bioisosteres: Replacing phenyl or cyclohexyl rings to alter solubility profiles.

PART 2: CHEMICAL PROFILE & HANDLING

Physicochemical Properties

| Property | Specification | Notes |

| Structure | 3-Ethynyl-1,1-difluorocyclohexane | gem-difluoro at C1, ethynyl at C3 |

| CAS Number | 2101747-71-9 | Commercially available (e.g., BLD, Enamine) |

| Formula | C₈H₁₀F₂ | MW: 144.16 g/mol |

| Physical State | Colorless Liquid / Low-melting Solid | Volatile – Handle in fume hood |

| Solubility | High in DCM, THF, DMSO; Low in Water | Requires organic co-solvent for CuAAC |

| Detection | ¹⁹F NMR, TLC (KMnO₄ stain) | Weak UV absorbance (lack of conjugation) |

Safety & Stability

-

Volatility Warning: This compound has a low molecular weight and significant vapor pressure. Avoid prolonged exposure to high vacuum. Store at 4°C in a sealed container.

-

Reactivity: Stable under ambient conditions. The terminal alkyne is sensitive to strong bases (deprotonation) but stable to mild acid.

PART 3: DETAILED PROTOCOL – CuAAC REACTION

Methodological Rationale

Standard aqueous CuAAC conditions (tBuOH/H₂O) often fail for lipophilic fluorinated scaffolds due to phase separation. This protocol utilizes a THF/Water system with the THPTA ligand .

-

Why THPTA? It protects the Cu(I) species from oxidation and disproportionation while maintaining solubility in both aqueous and organic phases, crucial for reacting the hydrophobic difluorocyclohexane with potentially hydrophilic azides.

-

Why THF? Ensures complete solvation of the fluorinated alkyne.

Materials

-

Alkyne: 3-Ethynyl-1,1-difluorocyclohexane (1.0 equiv)[1]

-

Azide: Target azide (R-N₃) (1.0 - 1.1 equiv)

-

Catalyst Source: CuSO₄·5H₂O (5 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (10 mol%)

-

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent: THF and Deionized Water (degassed)

Step-by-Step Procedure

1. Preparation of Stock Solutions

-

Cu-Ligand Complex: Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (43.4 mg, 0.10 mmol) in 1 mL of water. Color should be light blue.

-

Ascorbate: Dissolve Sodium Ascorbate (100 mg) in 1 mL water immediately before use. Must be fresh.

2. Reaction Setup

-

In a 4 mL glass vial equipped with a stir bar, dissolve the Azide (1.0 mmol) and 3-Ethynyl-1,1-difluorocyclohexane (144 mg, 1.0 mmol) in THF (2 mL).

-

Add Water (1 mL). If the solution turns cloudy, add minimal THF dropwise until clear.

-

Add the Cu-Ligand Complex solution (100 µL, 5 mol% Cu).

-

While stirring rapidly, add the Sodium Ascorbate solution (40 µL, 10 mol%).

-

Observation: The reaction mixture may turn yellow/orange (active Cu(I) species).

-

Cap the vial and stir at Room Temperature (23°C) for 2–4 hours.

3. Monitoring (Critical)

-

TLC: Use KMnO₄ stain. The starting alkyne (Rf ~0.8 in Hex/EtOAc) will disappear. The triazole product is usually more polar.

-

¹⁹F NMR: Take a 50 µL aliquot, dilute with CDCl₃.

-

Starting Material: Distinct signals for the gem-difluoro group (AB quartet pattern typically around -90 to -100 ppm).

-

Product: The chemical shift of the fluorines will shift slightly due to the conversion of the alkyne to the triazole, providing a quantitative conversion metric without workup.

-

4. Workup & Purification

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with 0.5 M EDTA (pH 8) or Ammonium Chloride to remove Copper traces (crucial for biological assays).

-

Dry over Na₂SO₄, filter, and concentrate (do not use high vacuum < 10 mbar for extended periods if the product is low MW).

-

Flash Chromatography: Gradient Hexane/EtOAc.

PART 4: VISUALIZATION & MECHANISM

Reaction Workflow Diagram

This diagram illustrates the parallel preparation of the catalytic complex and the substrate mix, ensuring the active Cu(I) species is generated in situ for maximum efficiency.

Caption: Optimized CuAAC workflow using THPTA ligand to stabilize Cu(I) in aqueous/organic mixtures.

PART 5: TROUBLESHOOTING & OPTIMIZATION

Common Failure Modes

| Issue | Probable Cause | Solution |

| Precipitation | Substrate insolubility in water. | Increase THF ratio or switch to DMSO/tBuOH . |

| Stalled Reaction | Oxidation of Cu(I) to Cu(II). | Add fresh Sodium Ascorbate (5 mol%) and purge headspace with Argon. |

| Low Yield (Volatile) | Product loss during evaporation. | The starting alkyne is volatile. If the product is also low MW (<250), use a rotovap bath <30°C and avoid high vac. |

| Copper Contamination | Ineffective workup. | Wash with EDTA or use "CupriSorb" resin scavenger. |

Advanced Tip: 19F NMR Monitoring

Because the gem-difluoro group is chemically distinct, it serves as a built-in spy reporter.

-

Reactant: ~ -95 ppm (AB quartet, J ~235 Hz).

-

Product: The signal often shifts downfield by 1-2 ppm and the coupling constants may perturb slightly due to the change in ring conformation (chair flip) induced by the bulky triazole formation.

PART 6: REFERENCES

-

Haldar, S. et al. "Click Chemistry: A Versatile Tool for Pharmaceutical Sciences." Future Medicinal Chemistry, 2024. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

-

Prescher, J. A., & Bertozzi, C. R. "Chemistry in Living Systems." Nature Chemical Biology, 2005. (Foundational CuAAC Reference). Link

-

Hong, V. et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009. (Source of THPTA protocol). Link

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols

Application Note: Advanced Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Abstract

Since its simultaneous discovery by the Sharpless and Meldal groups in 2002, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the premier tool for bioorthogonal chemistry. However, the apparent simplicity of "mixing A and B" often leads to suboptimal results in complex biological environments due to copper-mediated oxidative damage and catalyst inactivation. This guide moves beyond basic textbook descriptions, providing optimized, field-tested protocols that account for ligand kinetics, copper oxidation states, and biological compatibility.[1]

Part 1: Mechanistic Foundations & Catalyst Design

To master CuAAC, one must understand that the active catalyst is Cu(I) , which is thermodynamically unstable in aqueous, aerobic environments. It readily oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II).

The Catalytic Cycle: The reaction does not proceed via a simple concerted mechanism. It involves a stepwise sequence where Cu(I) coordinates the alkyne to lower its pKa, forming a copper-acetylide intermediate.[2] Recent kinetic data suggests a dinuclear mechanism where two copper atoms are required to lower the activation energy for the formation of the metallacycle intermediate.

Graphviz Diagram: The Catalytic Cycle Figure 1: The stepwise catalytic cycle of CuAAC, highlighting the critical role of Cu(I) stabilization.

Part 2: Critical Reagent Selection (The "Why")

Success depends entirely on the Ligand . Naked copper ions are cytotoxic and slow. Ligands accelerate the reaction by orders of magnitude and protect the Cu(I) from oxidation.

Table 1: Ligand Selection Matrix

| Ligand | Structure Type | Solubility | Cytotoxicity | Reaction Speed | Best Application |

| TBTA | Tertiary amine | Organic (DMSO/tBuOH) | High | Moderate | Small molecule synthesis; Organic solvents. |

| THPTA | Tris(hydroxypropyl) | Water Soluble | Low | High | Protein Labeling; Cell lysates; Fixed cells. |

| BTTAA | Bis(tert-butyl) | Water Soluble | Very Low | Very High | Live Cell Labeling; Low copper loading (10–50 µM). |

Part 3: Protocol A — Standard Preparative Synthesis

Context: Synthesis of small molecules or non-sensitive polymers in organic/mixed solvents.

Reagents:

-

Alkyne (1.0 equiv)

-

Azide (1.0 - 1.2 equiv)

-

Sodium Ascorbate (5–10 mol%)

-

Solvent: t-BuOH : Water (1:1) or THF : Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Alkyne and Azide in the t-BuOH/Water mixture. If insoluble, add small amounts of DMF or THF until clear.

-

Catalyst Addition: Add CuSO₄ solution (dissolved in water).[3][7] The solution should remain clear or turn slightly pale blue.

-

Activation: Add Sodium Ascorbate (freshly prepared in water).

-

Observation: The solution may turn bright yellow/orange initially (Cu(I) formation) and then fade to colorless.

-

-

Incubation: Stir vigorously at Room Temperature (RT) for 6–24 hours.

-

Workup: Dilute with water. If the product precipitates, filter it (CuAAC products are often highly crystalline). If not, extract with Ethyl Acetate.

-

Self-Validation:

-

TLC: Disappearance of starting alkyne.

-

NMR: Look for the diagnostic triazole proton singlet typically between 7.5 – 8.5 ppm.

-

Part 4: Protocol B — Bioconjugation (Protein Labeling)

Context: Labeling a sensitive protein (lysate or purified) with a fluorophore.[6] Requires THPTA to prevent protein precipitation.

Core Logic:

-

Premixing: You must premix Cu and Ligand to form the complex before touching the protein. Naked copper precipitates proteins.

-

Order of Addition: Ascorbate is the "trigger."[3] It generates Reactive Oxygen Species (ROS) as a byproduct. Add it last to minimize ROS exposure time.

Workflow Diagram: Bioconjugation Logic Figure 2: Optimized workflow for protein labeling to minimize degradation.

[5] Detailed Protocol:

-

Stock Preparation:

-

The "Click Cocktail" (Premix):

-

Mix CuSO₄ and THPTA in a 1:5 molar ratio .

-

Example: 4 µL CuSO₄ (20 mM) + 8 µL THPTA (50 mM).

-

Why? Excess ligand ensures all Cu is coordinated and non-toxic.

-

-

Reaction Assembly:

-

To your protein solution (50–100 µL in PBS, pH 7.4), add:

-

Azide/Alkyne Label (2–5 equivalents relative to protein).

-

The Premixed Cu:THPTA complex (Final conc: 0.1–0.5 mM Cu).[6]

-

Aminoguanidine (Final conc: 5 mM).

-

LAST: Sodium Ascorbate (Final conc: 2.5–5 mM).

-

-

-

Incubation:

-

Incubate for 30–60 minutes at RT, protected from light.

-

Cap the tube: Oxygen kills the catalytic cycle.

-

-

Purification:

-

Remove excess copper/dye via Spin Column (e.g., Zeba Spin) or Dialysis. Copper binds to His-tags; add 10 mM EDTA to the wash buffer if applicable.

-

Part 5: Protocol C — Live Cell Labeling

Context: Labeling cell-surface glycans or lipids. Requires BTTAA for minimal cytotoxicity.

Reagents:

-

Ligand: BTTAA (Superior kinetics allows lower Cu concentration).[8]

-

Media: PBS or HBSS (Avoid RPMI/DMEM during the click step; antioxidants interfere).

Protocol:

-

Wash Cells: Rinse cells 2x with warm PBS/HBSS to remove media.

-

Prepare Staining Solution (in PBS):

-

Labeling:

-

Add solution to cells immediately.

-

Incubate for 3–5 minutes at RT (BTTAA is fast; long exposure stresses cells).

-

-

Quench: Wash cells 3x with PBS containing 1% BSA (removes sticky dye).

Part 6: Troubleshooting & Optimization

Table 2: Diagnostic Guide

| Symptom | Probable Cause | Corrective Action |

| Solution turns Blue | Cu(I) oxidized to Cu(II) | Oxygen leak. Add more Ascorbate; Degas buffers; Keep tube capped. |

| Protein Precipitation | Uncoordinated Copper | Ensure Cu:Ligand ratio is at least 1:5. Use THPTA.[3][4][5][6][7][9] |

| No Reaction (Synthesis) | Inactive Catalyst | Check Ascorbate quality (should be white powder, clear solution). |

| High Background (Cells) | Dye Aggregation | Wash with BSA or Tween-20. Lower dye concentration. |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

-

Besanceney-Webler, C., et al. (2011).[9] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 3. broadpharm.com [broadpharm.com]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. vectorlabs.com [vectorlabs.com]

incorporating gem-difluoro groups into peptide mimetics

Application Note: Strategic Incorporation of Gem-Difluoro Groups into Peptide Mimetics

-Modified Peptidomimetics[1]The incorporation of gem-difluoro (

Why Gem-Difluoro?

-

Electronic Bioisosterism: The

group is electronically similar to the carbonyl oxygen ( -

Conformational Restriction: The "gauche effect" and dipole-dipole repulsions inherent to the

bonds impose specific torsional constraints, often locking peptides into bioactive conformations (e.g., -

pKa Modulation: Placing a

group adjacent to an amine (

Physicochemical Rationale & Data

Before synthesis, it is critical to select the correct fluorinated motif based on the desired pharmacological outcome.

Table 1: Comparative Physicochemical Properties

| Property | Amide Bond ( | Gem-Difluoroalkene ( | Gem-Difluoromethylene ( |

| Geometry | Planar (sp²) | Planar (sp²) | Tetrahedral (sp³) |

| Bond Length | |||

| H-Bonding | Donor & Acceptor | Weak Acceptor (F) | Weak Acceptor (F) |

| Hydrolysis | Susceptible (Proteases) | Stable | Stable |

| Lipophilicity | Low (Polar) | High | Moderate |

Table 2: Impact on Amine Basicity (pKa Modulation) Data synthesized from comparative structural studies.

| Structure | Position of | Approx. pKa of Amine | Biological Implication |

| None (Control) | ~10.7 | Highly charged at pH 7.4; poor permeability. | |

| ~7.3 - 8.5 | Ideal: Balanced solubility and permeability. | ||

| < 5.0 | Non-basic; behaves more like an amide nitrogen. |

Strategic Decision Matrix

Use the following logic flow to determine the appropriate synthetic strategy for your target.

Figure 1: Decision tree for selecting the appropriate fluorinated motif based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Synthesis of Gem-Difluoro -Amino Acid Building Blocks

Rationale: The most robust entry into fluorinated peptides is the synthesis of a protected building block, which is then utilized in SPPS. The Reformatsky reaction is the industry standard for generating

Reagents:

-

Ethyl bromodifluoroacetate (BrCF₂COOEt)

-

Activated Zinc dust (wash with HCl, water, acetone, ether, and dry under vacuum)[1]

-

Aldehyde/Imine substrate (R-CHO or R-CH=N-PG)

-

THF (anhydrous)

-

Trimethylsilyl chloride (TMSCl) - Essential for activation

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc (2.0 equiv) in anhydrous THF. Add TMSCl (0.1 equiv) and stir for 15 min to activate the Zn surface.

-

Addition: Heat the suspension to gentle reflux. Dropwise add a solution of Ethyl bromodifluoroacetate (1.2 equiv) and the Imine/Aldehyde (1.0 equiv) in THF over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain a steady reflux rate. If the reaction does not start (no exotherm), add a crystal of iodine.

-

-

Completion: Reflux for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin if using imines).

-

Quench: Cool to 0°C. Quench with 1M HCl (carefully).

-

Workup: Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Hydrolysis (for SPPS): Saponify the ester using LiOH in THF/H₂O (3:1) at 0°C to avoid racemization or elimination of fluorine.

Protocol B: SPPS Coupling of Gem-Difluoro Amino Acids

Rationale: The electron-withdrawing effect of the

Modified SPPS Cycle:

1. Coupling Reagents:

-

Do NOT use: Carbodiimides (DIC) alone; kinetics are too slow.

-

Recommended: HATU or COMU with HOAt. The HOAt additive is superior to HOBt for fluorinated substrates due to the "neighboring group effect" which accelerates the active ester reaction.

2. The Protocol:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

-

Activation (Pre-activation is mandatory):

-

Dissolve Fmoc-AA-OH (3.0 equiv) and HATU (2.9 equiv) in minimal dry DMF.

-

Add DIEA (6.0 equiv).

-

Wait exactly 30 seconds (color change to yellow/orange).

-

-

Coupling:

-

Add activated solution to the resin.

-

Microwave assist (Optional but recommended): 75°C for 5 minutes (25W).

-

Manual: Shake for 2–3 hours at RT.

-

-

Monitoring (The "Chloranil Test"):

-

Standard Ninhydrin (Kaiser) tests often give false negatives with fluorinated amines due to low nucleophilicity.

-

Use the Chloranil Test (Acetaldehyde + Chloranil). A blue stain on the beads indicates free secondary amines; a dark green/brown indicates primary amines.

-

-

Double Coupling: If the test is positive, repeat the coupling with a different activation class (e.g., use PyBOP/Collidine).

-

Note on Collidine: Sym-collidine is a weaker base than DIEA and reduces the risk of epimerization during slow couplings of fluorinated acids.

-

Workflow Visualization: SPPS with Fluorinated Residues

Figure 2: Modified SPPS workflow emphasizing the critical decision points when coupling to or from a fluorinated residue.

Characterization: NMR Validation

Standard LC-MS is insufficient for proving regiochemistry.

-

Sample Prep: Dissolve ~2 mg of peptide in

or -

Diagnostic Signals:

-

Gem-difluoro (

to carbonyl): Look for an AB quartet around -100 to -120 ppm . The diastereotopic nature of the fluorines (due to the chiral center of the amino acid) will cause splitting ( -

Gem-difluoroalkene: Signal typically around -80 to -100 ppm .

-

-

Decoupling: Run

(proton-decoupled) to simplify the AB quartets and confirm integration.

References

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Smits, R., et al. (2008).[1] Strategic Incorporation of Gem-Difluoromethylene Moieties in Protease Inhibitors. Journal of Medicinal Chemistry. Link

-

Wang, J., et al. (2011).[1] Practical Synthesis of Gem-Difluoroalkenes via Reformatsky-Type Reaction. Journal of Organic Chemistry. Link

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Synthesis of Novel 1,2,3-Triazole Derivatives from 3-Ethynyl-1,1-difluorocyclohexane via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6] This application note provides a comprehensive and robust protocol for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles featuring a gem-difluorocyclohexane moiety. We detail the use of 3-Ethynyl-1,1-difluorocyclohexane as a key building block in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][7][8] This guide offers detailed, step-by-step methodologies for synthesis, purification, and characterization, alongside expert insights into the causality behind experimental choices, making it an essential resource for researchers in organic synthesis and drug discovery.

Introduction and Scientific Rationale

Triazole derivatives exhibit a remarkable breadth of biological activities, including antifungal, antiviral, anticancer, and antibacterial properties.[1][6][9] The five-membered heterocyclic ring is metabolically stable and capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[6]

The introduction of the 1,1-difluorocyclohexane group serves a dual purpose. The gem-difluoro motif is a bioisostere for a carbonyl group or other polar functionalities, yet it can significantly alter the local electronic environment and conformational preferences of the molecule. Furthermore, fluorination is a proven method to increase metabolic stability by blocking sites susceptible to oxidative metabolism and to modulate physicochemical properties like pKa and lipophilicity, often leading to improved cell permeability and bioavailability.[4][5]

The chosen synthetic route, the CuAAC reaction, is the premier example of a click reaction, renowned for its high efficiency, mild reaction conditions, simple work-up procedures, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][8] This protocol leverages an in-situ generation of the active Cu(I) catalyst from a Cu(II) salt and a reducing agent, a method that enhances reliability and convenience.[7][8][10]

Synthetic Strategy and Workflow

The overall process involves a three-stage workflow: the core chemical synthesis via CuAAC, a work-up and isolation phase to remove the catalyst and byproducts, and a final purification and characterization stage to ensure the final product's identity and purity.

Figure 1: General experimental workflow for the synthesis and purification of target triazole derivatives.

The CuAAC Reaction Mechanism

The reaction proceeds through a catalytic cycle initiated by the coordination of the Cu(I) species to the terminal alkyne, 3-Ethynyl-1,1-difluorocyclohexane. This coordination lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the organic azide in a stepwise manner, culminating in the formation of a six-membered cupracycle. Subsequent reductive elimination releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst for the next cycle. The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial as it stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, thereby accelerating the reaction.[7][10][11]

Figure 2: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care behind a blast shield, especially when heated or in concentrated form. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 1-(benzyl)-4-(1,1-difluorocyclohexan-3-yl)-1H-1,2,3-triazole

This protocol details the synthesis of a representative compound using benzyl azide.

Materials and Reagents:

-

3-Ethynyl-1,1-difluorocyclohexane (1.0 eq)

-

Benzyl azide (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium L-ascorbate (0.15 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.06 eq)[7][12]

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethynyl-1,1-difluorocyclohexane (e.g., 144 mg, 1.0 mmol) and benzyl azide (139 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (26 mg, 0.06 mmol) in water (1 mL). The solution should turn a light blue color. This pre-complexation step is vital for stabilizing the copper catalyst.[7]

-

Initiation: Add the catalyst solution to the flask containing the alkyne and azide. Stir for 2 minutes.

-

Reduction & Reaction: Prepare a fresh solution of sodium L-ascorbate (30 mg, 0.15 mmol) in water (1 mL). Add this solution dropwise to the main reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) state.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting alkyne spot.

-

Work-up:

-

Once the reaction is complete, add 10 mL of saturated aqueous NH₄Cl solution to the flask and stir for 15 minutes. This step helps to quench the reaction and complex with the copper catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Protocol 2: Purification by Column Chromatography

Rationale: The gem-difluorocyclohexane moiety increases the lipophilicity of the target molecule. Column chromatography is the most effective method for removing polar impurities and any unreacted starting materials.[13][14]

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack a chromatography column.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40% EtOAc). The optimal gradient should be determined by prior TLC analysis.

-

Collect fractions and analyze them by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified triazole derivative, typically as a white solid or a viscous oil.

Protocol 3: Product Characterization

Rationale: Unambiguous characterization is essential to confirm the successful synthesis of the target 1,4-disubstituted triazole.[15]

-

¹H NMR: The spectrum should show the disappearance of the acetylenic proton signal (typically ~2.5 ppm) from the starting material. A new singlet corresponding to the triazole C5-H proton will appear (typically ~7.5-8.0 ppm). Signals for the benzyl group and the difluorocyclohexane ring should be present and integrate correctly.

-

¹³C NMR: Confirm the presence of all expected carbon signals, including the two characteristic signals for the triazole ring carbons.

-

¹⁹F NMR: A single signal (or a complex multiplet depending on the cyclohexane conformation) will confirm the presence of the -CF₂- group.

-

Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the correct molecular weight of the product.

Representative Data

The following table summarizes expected results for the synthesis of various triazole derivatives using this protocol, demonstrating its versatility.

| Entry | Azide (R-N₃) | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, Triazole C5-H) |

| 1 | Benzyl Azide | 1-(benzyl)-4-(1,1-difluorocyclohexan-3-yl)-1H-1,2,3-triazole | 92 | 78-80 | 7.85 (s, 1H) |

| 2 | Phenyl Azide | 1-(phenyl)-4-(1,1-difluorocyclohexan-3-yl)-1H-1,2,3-triazole | 89 | 95-97 | 8.12 (s, 1H) |

| 3 | 4-Methoxybenzyl Azide | 1-(4-methoxybenzyl)-4-(1,1-difluorocyclohexan-3-yl)-1H-1,2,3-triazole | 94 | 82-84 | 7.81 (s, 1H) |

| 4 | Azidoethane | 1-(ethyl)-4-(1,1-difluorocyclohexan-3-yl)-1H-1,2,3-triazole | 85 | Oil | 7.79 (s, 1H) |

Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Solution |

| Low or No Reaction | Inactive catalyst (Cu(II) not reduced). | Ensure the sodium ascorbate solution is freshly prepared. Use deoxygenated solvents by sparging with N₂ or Ar gas. |

| Poor quality of azide or alkyne. | Purify starting materials if necessary. Confirm identity by NMR before starting. | |

| Reaction Stalls | Insufficient catalyst or ligand. | Increase catalyst loading to 10 mol% and ligand to 12 mol%. |

| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). If the product is a solid, attempt recrystallization from a suitable solvent like Ethanol or Ethyl Acetate/Hexanes.[13] |

| Low Product Recovery | Product is partially water-soluble. | If the product is more polar, add salt ("salting out") to the aqueous layer during extraction to decrease its solubility and drive it into the organic phase.[13] |

Conclusion

This application note provides a validated and highly efficient protocol for the synthesis of novel 1,2,3-triazole derivatives incorporating a 1,1-difluorocyclohexane moiety. The use of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures high yields, excellent regioselectivity, and operational simplicity. The detailed methodologies for synthesis, purification, and characterization, along with troubleshooting advice, equip researchers with a reliable tool to generate a library of fluorinated compounds. These derivatives are promising candidates for screening in drug discovery programs, leveraging the combined benefits of the triazole core and strategic fluorination.

References

- BenchChem Technical Support. (n.d.). Purification of Polar Triazole Compounds. BenchChem.

- American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications.

- Google Patents. (n.d.). US4269987A - Purification of triazoles.

- BroadPharm. (n.d.). Click Chemistry Protocols.

- AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.

- Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols.

- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.

- Ullah, Z., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PMC.

- BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. BenchChem.

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.

- Presolski, S. I., et al. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.

- ResearchGate. (2025, August 7). Synthesis and spectral characterization of 1,2,4-triazole derivatives.

- Asian Journal of Chemistry. (2020, May 30). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents.

- Sigma-Aldrich. (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine.

- ResearchGate. (2022, August 9). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.

- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Frontiers in Chemistry. (2023, January 24). Editorial: Pharmaceutical insights into the triazoles: Recent advances.

- Sun, L., et al. (2015). Highly-efficient and versatile fluorous-tagged Cu(I)-catalyzed azide-alkyne cycloaddition ligand for preparing bioconjugates. PubMed.

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- MDPI. (2020, April 26). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.

- Royal Society of Chemistry. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Google Patents. (n.d.). EP0421210A2 - Triazole compounds, their production and use.

- ResearchGate. (2019, February 5). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.

- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023, June 9). ScienceDirect.

- ResearchGate. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.

- Kozytska, D. S., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. PMC.

- ResearchGate. (2013, February 6). Synthesis and Biological Applications of Triazole Derivatives – A Review.

- Asian Journal of Green Chemistry. (2024, December 27). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.

- Islam, R., et al. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 7. broadpharm.com [broadpharm.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. confluore.com [confluore.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-1,1-difluorocyclohexane

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for the synthesis of 3-Ethynyl-1,1-difluorocyclohexane. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with fluorinated alicyclic structures. Recognizing the unique challenges posed by fluorinated synthons, we have structured this resource to provide in-depth, mechanistically grounded troubleshooting advice. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to optimize your synthetic outcomes.

The 1,1-difluorocyclohexane moiety is a valuable building block in medicinal chemistry, prized for its ability to act as a stable, non-metabolizable gem-dimethyl surrogate while modulating the lipophilicity and conformational preferences of a molecule.[1][2] The addition of a terminal alkyne at the 3-position provides a versatile handle for further functionalization via click chemistry, Sonogashira coupling, and other C-C bond-forming reactions.

This guide focuses on the critical step of converting a ketone precursor, namely 1,1-difluorocyclohexan-3-one, into the target terminal alkyne. We will address the two most prevalent and effective methodologies: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation .

General Synthetic Workflow

The synthesis typically begins with a readily available starting material, which is converted to the key ketone intermediate, 1,1-difluorocyclohexan-3-one. This intermediate is then subjected to a one-carbon homologation to install the ethynyl group.

Caption: General synthetic pathways to 3-Ethynyl-1,1-difluorocyclohexane.

Troubleshooting Guide: Q&A Format

This section addresses specific experimental issues you may encounter. The advice is grounded in the reaction mechanisms and extensive field experience.

Part 1: Precursor Synthesis & Fluorination

Question: My yield for the gem-difluorination of cyclohexan-1,3-dione to produce 1,1-difluorocyclohexan-3-one is consistently low (<40%). What are the most common reasons for this?

Answer: This is a frequent challenge. The conversion of a ketone to a gem-difluoride using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is highly sensitive to several factors.

-

Moisture is Your Enemy: These fluorinating agents react violently with water. The reaction must be conducted under strictly anhydrous conditions using freshly distilled, dry solvents (like DCM or THF) and an inert atmosphere (N₂ or Ar). Any moisture will consume the reagent and generate HF, which can lead to side products.

-

Reagent Quality and Stoichiometry: DAST and its analogues can decompose upon storage, even when refrigerated. Use a fresh bottle or a recently purchased, properly stored reagent. A slight excess (typically 1.1 to 1.5 equivalents) is often required to drive the reaction to completion.

-

Temperature Control is Critical: The addition of the fluorinating agent should be performed at low temperatures (e.g., -78 °C) to control the initial exothermic reaction. After the addition, the reaction is typically allowed to warm slowly to room temperature. Running the reaction at too high a temperature can promote elimination and other decomposition pathways.

-

Workup Procedure: The aqueous workup must be handled carefully. Quenching should be done at low temperatures by slowly adding the reaction mixture to a saturated aqueous solution of NaHCO₃ or K₂CO₃ to neutralize the acidic byproducts, including HF. A vigorous gas evolution is expected.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Good substrate solubility, inert, and easy to remove. |

| Temperature | -78 °C for addition, then warm to RT | Controls exothermicity and minimizes side reactions. |

| Reagent | Deoxo-Fluor or DAST (1.2 eq) | Deoxo-Fluor is often more thermally stable than DAST.[3] |

| Atmosphere | Strict Nitrogen or Argon | Prevents reaction with atmospheric moisture. |

| Quenching | Slow addition to sat. aq. NaHCO₃ at 0 °C | Safely neutralizes corrosive byproducts. |

Part 2: Corey-Fuchs Reaction Troubleshooting

The Corey-Fuchs reaction is a reliable two-step method to convert aldehydes or ketones into terminal alkynes.[4][5]

Caption: Mechanism of the Corey-Fuchs Reaction.

Question: My first step, the formation of 3-(dibromomethylidene)-1,1-difluorocyclohexane, is failing. TLC analysis shows only the starting ketone. What is wrong?

Answer: This issue almost always points to problems with the formation or reactivity of the phosphorus ylide.

-

Reagent Purity: Triphenylphosphine (PPh₃) can oxidize over time to triphenylphosphine oxide (Ph₃P=O), which is unreactive. Use freshly opened or recrystallized PPh₃. Carbon tetrabromide (CBr₄) should also be of high purity.

-

Anhydrous Conditions: The ylide is sensitive to moisture. Ensure your solvent (typically anhydrous DCM or THF) is truly dry and the reaction is run under an inert atmosphere.

-

Reaction Stoichiometry and Order of Addition: Typically, two equivalents of PPh₃ are added to one equivalent of CBr₄ in the solvent at a low temperature (e.g., 0 °C). This mixture is stirred to allow for the formation of the ylide before the ketone is added. Adding the ketone too early can disrupt the ylide formation.

-

Activation with Zinc: For some substrates, the reaction can be sluggish. The addition of zinc dust can facilitate the formation of the ylide intermediate, often improving yields and simplifying purification.[6]

Question: The second step, converting the dibromoalkene to the alkyne, gives a low yield and a complex mixture of products. How can I optimize this?

Answer: This lithium-halogen exchange and elimination step is highly temperature-sensitive and requires precise stoichiometric control.

-

Base Stoichiometry is Key: You need at least two full equivalents of a strong base like n-butyllithium (n-BuLi). The first equivalent performs an E2 elimination to form a bromoalkyne intermediate. The second equivalent performs a lithium-halogen exchange to generate a lithium acetylide, which is then quenched with water to give the terminal alkyne.[7] Using less than two equivalents is a common cause of failure and results in isolating the bromoalkyne.

-

Strict Low-Temperature Control: The entire sequence must be performed at -78 °C (a dry ice/acetone bath). n-BuLi is a highly reactive nucleophile and base. If the temperature rises, it can lead to undesired side reactions, such as addition to the solvent or decomposition.

-

Titrate Your n-BuLi: The molarity of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the solution before use to know its exact concentration, ensuring you add the correct number of equivalents.

-

Quenching: After the reaction at -78 °C is complete, it should be quenched at that low temperature by the slow addition of water or saturated ammonium chloride solution before allowing it to warm to room temperature.

Part 3: Seyferth-Gilbert Homologation Troubleshooting

This method offers a powerful one-pot conversion of ketones to alkynes.[8][9] The Ohira-Bestmann modification is particularly useful for base-sensitive substrates as it uses milder conditions (K₂CO₃ in MeOH).[10][11]

Caption: Mechanism of the Ohira-Bestmann modification of the Seyferth-Gilbert Homologation.

Question: My Seyferth-Gilbert/Ohira-Bestmann reaction is not working. The starting ketone is recovered unchanged.

Answer: This typically points to issues with the generation of the active phosphonate anion or the stability of the reagent itself.

-

Reagent Viability: The Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is a diazo compound and can be sensitive to light, acid, and heat. Store it properly in a refrigerator or freezer and protect it from light.

-

Base and Solvent System: The choice of base is critical. For the classical Seyferth-Gilbert, a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in anhydrous THF is required at low temperatures (-78 °C).[10] For the milder Ohira-Bestmann modification, anhydrous potassium carbonate (K₂CO₃) in anhydrous methanol (MeOH) at room temperature is standard. Ensure the K₂CO₃ is finely powdered and dry.

-

Substrate Enolization: 1,1-Difluorocyclohexan-3-one is an enolizable ketone. Using a very strong base like KOtBu (classic Seyferth-Gilbert) can lead to competitive deprotonation at the alpha-carbon, forming an enolate that will not react with the reagent. This is a primary reason the Ohira-Bestmann modification is the recommended starting point for this specific substrate .[10][11]

Question: The reaction produces the alkyne, but the yield is poor, and purification is challenging due to a major byproduct.

Answer: The primary byproduct in these reactions is often derived from the phosphorus-containing reagent.

-

Phosphate Byproduct Removal: The reaction generates dimethyl phosphate. A standard aqueous workup followed by extraction is usually sufficient, but sometimes this byproduct can co-elute with your product. A useful trick is to wash the organic layer thoroughly with a dilute LiCl solution, which can help remove residual phosphorus salts.

-

Chromatography: Purification by column chromatography on silica gel is standard. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/DCM) is typically effective. The product, being a hydrocarbon with fluorine atoms, is quite non-polar.

-

In Situ Generation: Some protocols allow for the in situ generation of the active reagent, which can sometimes lead to cleaner reactions and higher yields by avoiding the isolation of the potentially unstable diazo compound.